![molecular formula C18H25NO4 B2364935 Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate CAS No. 2055841-21-7](/img/structure/B2364935.png)
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Optimization
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate and its derivatives have been extensively studied in the context of synthesis and chemical optimization. For instance, Wang et al. (2015) described the synthesis of a key intermediate of Vandetanib, highlighting the optimization of synthetic methods and overall yields (Wang, Wang, Tang, & Xu, 2015). Similarly, Kong et al. (2016) reported on the synthesis of an important intermediate in biologically active compounds such as crizotinib, emphasizing the synthesis steps and yield optimization (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Application in Pharmaceutical Research
This compound also plays a crucial role in pharmaceutical research. For example, Yamashita et al. (2015) explored its use in the synthesis of a novel triple reuptake inhibitor, detailing the design of asymmetric reactions and extensive exploration of enzymes and catalysts (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015). Millet and Baudoin (2015) investigated the use of this compound in the synthesis of 3-arylpiperidines, important building blocks in pharmaceutical research, focusing on the development of palladium-catalyzed migrative Negishi coupling (Millet & Baudoin, 2015).
Diverse Chemical Applications
Additionally, the compound's derivatives have been used in various chemical syntheses. Xiao-kai (2013) studied its use in the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone, focusing on the improvement of synthetic procedures and cost reduction (Xiao-kai, 2013). Zhang, Ye, Xu, and Xu (2018) explored its application in synthesizing small molecule anticancer drugs, emphasizing high yields and rapid synthesis methods (Zhang, Ye, Xu, & Xu, 2018).
Propriétés
IUPAC Name |
tert-butyl 3-(3-methoxycarbonylphenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-6-9-15(12-19)13-7-5-8-14(11-13)16(20)22-4/h5,7-8,11,15H,6,9-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWHCGPVRHUVPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

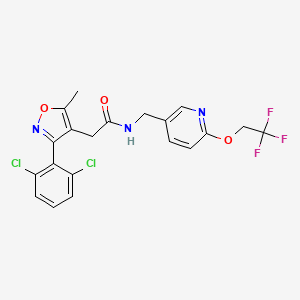
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
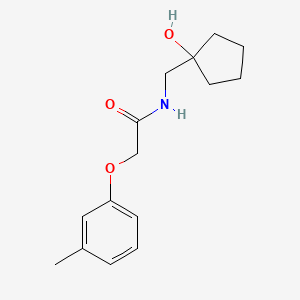
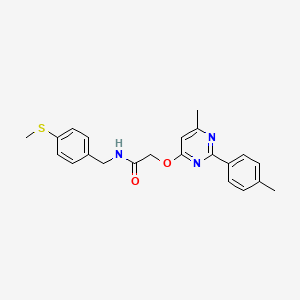
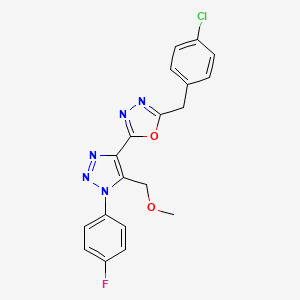
![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)


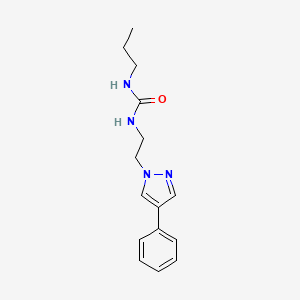
![1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2364866.png)
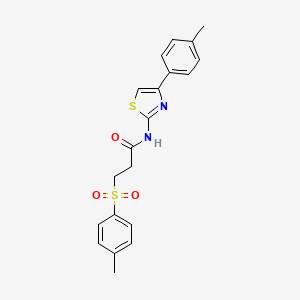
![3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2364873.png)
![3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine](/img/structure/B2364874.png)